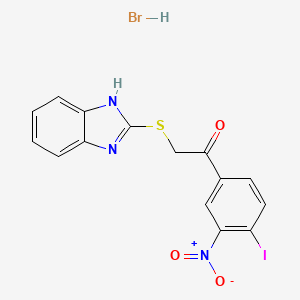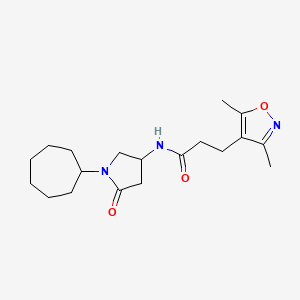
2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzimidazole family and is known to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and increase the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide in lab experiments is its wide range of biological activities. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a useful tool for studying these biological processes.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide. One potential area of research is the development of new drugs that are based on this compound. Another potential area of research is the study of the molecular mechanisms that underlie the biological activities of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has a wide range of biological activities. This compound has been extensively studied for its potential applications in scientific research, including anti-inflammatory, antioxidant, and anticancer properties. While there are some limitations to its use in lab experiments, there are several future directions for the study of this compound.
Synthesemethoden
The synthesis of 2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide involves the reaction of 2-mercaptobenzimidazole with 4-iodo-3-nitrobenzaldehyde in the presence of a suitable catalyst. The resulting product is then treated with ethyl chloroformate to form the final compound.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-iodo-3-nitrophenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10IN3O3S.BrH/c16-10-6-5-9(7-13(10)19(21)22)14(20)8-23-15-17-11-3-1-2-4-12(11)18-15;/h1-7H,8H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWXNVLQJJYRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC(=C(C=C3)I)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrIN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-isopropoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6083891.png)
![N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B6083895.png)
methanone](/img/structure/B6083911.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6083934.png)
![N,N-dimethyl-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B6083938.png)
![1-[2-(3-chlorophenyl)ethyl]-4-{[(2-methyl-1H-imidazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6083950.png)

![2-cyclohexyl-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6083954.png)
![9-(4-methoxyphenyl)-7-(3-methylbutyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6083969.png)
![2-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-3-piperidinyl]-1,3-benzoxazole](/img/structure/B6083978.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6083983.png)
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6083985.png)
